Degranol - 551-74-6

Degranol

Catalog Number: EVT-266609
CAS Number: 551-74-6
Molecular Formula: C10H24Cl4N2O4
Molecular Weight: 378.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mannomustine dihydrochloride is an organic molecular entity.
Nitrogen mustard derivative alkylating agent used as antineoplastic. It causes severe bone marrow depression and is a powerful vesicant.
Synthesis Analysis

The synthesis of Degranol involves several steps that typically include the alkylation of D-mannitol. While specific detailed synthetic routes can vary, the general approach includes:

  1. Starting Material: D-mannitol serves as the primary starting material.
  2. Alkylation Reaction: The alkylation process may involve the use of nitrogen mustards or similar reagents that can effectively transfer alkyl groups to the hydroxyl groups present in D-mannitol.
  3. Purification: Post-reaction, purification techniques such as chromatography are employed to isolate Degranol from by-products and unreacted materials.

The parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Degranol's molecular structure is characterized by its composition derived from D-mannitol. It typically includes multiple hydroxyl groups, contributing to its solubility and reactivity. The exact molecular formula for Degranol is C6H12O6C_6H_{12}O_6, reflecting its derivation from a sugar alcohol.

Key Structural Features:

  • Functional Groups: Hydroxyl (-OH) groups are prominent, influencing its chemical behavior.
  • Stereochemistry: The configuration around the carbon centers plays a crucial role in its biological activity.

The structural analysis often employs techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm the identity and purity of the compound.

Chemical Reactions Analysis

Degranol participates in several chemical reactions typical of alkylating agents:

  1. Alkylation of DNA: Degranol can form covalent bonds with nucleophilic sites on DNA bases, leading to cross-linking which inhibits replication and transcription.
  2. Reactivity with Nucleophiles: The presence of electrophilic centers allows Degranol to react with various biological nucleophiles, including proteins and nucleic acids.

These reactions are critical for its function as a chemotherapeutic agent, disrupting normal cellular processes in cancer cells.

Mechanism of Action

The mechanism of action for Degranol primarily revolves around its ability to alkylate DNA. This process involves:

  1. Formation of DNA Adducts: Degranol binds to DNA, forming stable adducts that prevent proper DNA replication.
  2. Induction of Apoptosis: The damage inflicted on DNA triggers cellular pathways that lead to programmed cell death (apoptosis), particularly in rapidly dividing cells such as those found in tumors.

Research indicates that these actions are most effective during specific phases of the cell cycle, particularly during synthesis (S phase) when DNA is being replicated.

Physical and Chemical Properties Analysis

Degranol exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 180.18 g/mol.
  • Solubility: Highly soluble in water due to its multiple hydroxyl groups.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence both its handling in laboratory settings and its behavior in biological systems.

Applications

Degranol finds various applications primarily in medicinal chemistry:

  1. Cancer Treatment: As an alkylating agent, it is used in chemotherapy protocols aimed at treating various forms of cancer by targeting rapidly dividing cells.
  2. Research Tool: In biochemical research, it serves as a model compound for studying alkylation mechanisms and cellular responses to DNA damage.
  3. Synthetic Reagent: Degranol is also utilized in organic synthesis as a reagent for introducing alkyl groups into other compounds.
Historical Context and Development of Degranol

Early Discovery of Nitrogen Mustard Derivatives in Oncology

The foundation of Degranol’s development lies in the serendipitous discovery of nitrogen mustard derivatives as anticancer agents. During World War II, the vesicant properties of the chemical warfare agent methyl-bis(2-chloroethyl)amine (HN2) were observed. Autopsy studies of exposed individuals revealed profound lymphoid suppression and bone marrow ablation. This prompted systematic research into nitrogen mustards as potential antineoplastic agents, culminating in the 1946 report of HN2’s efficacy in Hodgkin’s disease [4].

The core mechanism of these early mustards involves bifunctional alkylation. Under physiological conditions, the bis(2-chloroethyl)amine group cyclizes to form a highly reactive aziridinium ion. This electrophile attacks cellular nucleophiles—particularly the N7 position of guanine in DNA—forming intrastrand and interstrand crosslinks. This disrupts DNA replication and transcription, preferentially targeting rapidly dividing cancer cells but also causing systemic cytotoxicity [3] [4].

Table 1: Early Nitrogen Mustard Derivatives in Oncology

CompoundChemical StructureKey Clinical ApplicationYear Introduced
HN2 (Mechlorethamine)Methyl-bis(2-chloroethyl)amineHodgkin’s lymphoma1946
ChlorambucilAromatic mustard with butyric acidChronic lymphocytic leukemia1953
MelphalanPhenylalanine-linked mustardMultiple myeloma1954

This first generation faced limitations: chemical instability (e.g., HN2’s rapid hydrolysis in vivo) and nonspecific toxicity. The quest for improved agents focused on masking reactivity via prodrug strategies (e.g., cyclophosphamide) or altering pharmacokinetics through molecular scaffolding [4].

Evolution of Degranol as a Mannitol-Based Alkylating Agent

Degranol (mannomustine) emerged as a strategic innovation in the 1950s–1960s. Its design exploited the polyol scaffold of D-mannitol—a sugar alcohol with symmetric C2 chirality—conjugated to two bis(2-chloroethyl)amino groups via carbamate linkages. This structure aimed to:

  • Enhance Water Solubility: Mannitol’s hydroxyl groups confer higher hydrophilicity than earlier lipophilic mustards (e.g., chlorambucil), improving intravenous delivery [4].
  • Modulate Bioactivation: The carbamate bonds serve as metabolically labile linkers, requiring enzymatic hydrolysis (e.g., by esterases) to release the active alkylating moieties. This delays cytotoxicity, potentially reducing acute toxicity.
  • Exploit Tissue Tropism: Polyols were hypothesized to accumulate in tissues with high hexose metabolism, though this remained theoretical for Degranol [4].

Synthesis involved reacting 1,6-di-O-(chloroacetyl)-D-mannitol with bis(2-hydroxyethyl)amine, followed by chlorination with thionyl chloride to yield the final bis(2-chloroethyl)amino derivatives. Alternative routes used mannitol dimesylate intermediates [2]. Degranol was classified as a "masked" nitrogen mustard, distinct from the spontaneous activators (e.g., HN2) or cytochrome P450-activated prodrugs (e.g., cyclophosphamide) [4].

Comparative Analysis of Degranol and Classical Mustard Agents

Degranol’s molecular architecture imparts distinct pharmacological properties relative to benchmark alkylators:

Table 2: Degranol vs. Classical Alkylating Agents

PropertyDegranol (Mannomustine)CyclophosphamideMechlorethamine (HN2)
Chemical ClassMannitol-linked bis-mustardOxazaphosphorine prodrugPrimary aliphatic mustard
Activation RequirementEnzymatic hydrolysis (carbamate)Hepatic CYP450 oxidationSpontaneous aziridinium formation
Water SolubilityHigh (polar polyol core)ModerateLow (hydrolyzes rapidly)
Plasma Half-lifeProlonged (slow activation)3–12 hoursMinutes
Primary Therapeutic UseChronic leukemias, lymphomas*Broad spectrum (solid tumors)Hodgkin lymphoma

*Based on historical clinical reports [4]

Mechanistically, while all these agents generate DNA crosslinks, Degranol’s bis-alkylating capacity is spatially constrained by the mannitol backbone. This may limit inter-helical crosslinking efficiency compared to flexible mustards like HN2. In vitro studies indicated Degranol’s cytotoxic potency was lower than cyclophosphamide metabolites (e.g., phosphoramide mustard) but exhibited greater selectivity for lymphoid cells in some models [4] [5].

Metabolic stability posed challenges: Degranol undergoes non-enzymatic degradation at physiological pH, releasing low levels of alkylating species over hours. While potentially reducing peak toxicity, this also diminished bioavailable drug at target sites. By contrast, cyclophosphamide’s hepatic activation generates high local concentrations of cytotoxic metabolites [4]. Degranol represented an innovative but ultimately niche approach to alkylator design, superseded by phosphoramide-based prodrugs with more predictable activation.

Properties

CAS Number

551-74-6

Product Name

Degranol

IUPAC Name

(2R,3R,4R,5R)-1,6-bis(2-chloroethylamino)hexane-2,3,4,5-tetrol;dihydrochloride

Molecular Formula

C10H24Cl4N2O4

Molecular Weight

378.1 g/mol

InChI

InChI=1S/C10H22Cl2N2O4.2ClH/c11-1-3-13-5-7(15)9(17)10(18)8(16)6-14-4-2-12;;/h7-10,13-18H,1-6H2;2*1H/t7-,8-,9-,10-;;/m1../s1

InChI Key

GBKLAYXZNQSPBS-XYSQQLOGSA-N

SMILES

C(CCl)NCC(C(C(C(CNCCCl)O)O)O)O.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Decranol
Degranol
Mannitlost
Mannitol Mustard
Mannitol Nitrogen Mustard
Mannomustine
Mustard, Mannitol
Mustard, Mannitol Nitrogen
Nitrogen Mustard, Mannitol

Canonical SMILES

C(CCl)NCC(C(C(C(CNCCCl)O)O)O)O.Cl.Cl

Isomeric SMILES

C(CCl)NC[C@H]([C@H]([C@@H]([C@@H](CNCCCl)O)O)O)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.